Selamectin Selamectin Selamectin is a topical parasiticide and antihelminthic used on dogs and cats to treat and prevent infections of heartworms, fleas, ear mites, sarcoptic mange, and certain types of ticks in dogs as well as prevent heartworms, fleas, ear mites, hookworms, and roundworms in cats. It also removes 2 types of lungworm in cats and one type of lungworm in dogs. It is distributed by Zoetis, a former Pfizer subsidiary. It is structurally related to ivermectin and milbemycin. Selamectin is not approved for human use.
Brand Name: Vulcanchem
CAS No.: 165108-07-6
VCID: VC20912989
InChI: InChI=1S/C43H63NO11/c1-24-11-10-14-30-23-50-40-36(44-48)27(4)19-33(43(30,40)47)41(46)52-32-20-31(16-15-25(2)38(24)53-35-21-34(49-6)37(45)28(5)51-35)54-42(22-32)18-17-26(3)39(55-42)29-12-8-7-9-13-29/h10-11,14-15,19,24,26,28-29,31-35,37-40,45,47-48H,7-9,12-13,16-18,20-23H2,1-6H3
SMILES: CC1CCC2(CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)O)OC)C)OC1C7CCCCC7
Molecular Formula: C43H63NO11
Molecular Weight: 770.0 g/mol

Selamectin

CAS No.: 165108-07-6

Cat. No.: VC20912989

Molecular Formula: C43H63NO11

Molecular Weight: 770.0 g/mol

* For research use only. Not for human or veterinary use.

Selamectin - 165108-07-6

Specification

CAS No. 165108-07-6
Molecular Formula C43H63NO11
Molecular Weight 770.0 g/mol
IUPAC Name 6'-cyclohexyl-24-hydroxy-21-hydroxyimino-12-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one
Standard InChI InChI=1S/C43H63NO11/c1-24-11-10-14-30-23-50-40-36(44-48)27(4)19-33(43(30,40)47)41(46)52-32-20-31(16-15-25(2)38(24)53-35-21-34(49-6)37(45)28(5)51-35)54-42(22-32)18-17-26(3)39(55-42)29-12-8-7-9-13-29/h10-11,14-15,19,24,26,28-29,31-35,37-40,45,47-48H,7-9,12-13,16-18,20-23H2,1-6H3
Standard InChI Key AFJYYKSVHJGXSN-UHFFFAOYSA-N
Isomeric SMILES C[C@H]1CC[C@]2(C[C@@H]3C[C@H](O2)C/C=C(\[C@H]([C@H](/C=C\C=C4CO[C@H]\5[C@@]4([C@@H](C=C(/C5=N/O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O)OC)/C)O[C@@H]1C7CCCCC7
SMILES CC1CCC2(CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)O)OC)C)OC1C7CCCCC7
Canonical SMILES CC1CCC2(CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)O)OC)C)OC1C7CCCCC7

Introduction

Chemical Classification and Properties

Selamectin belongs to the pharmacotherapeutic group of therapeutic antiparasitic agents (ATCvet code: QP54AA05) . As a semi-synthetic compound of the avermectin class, selamectin was developed through a systematic evaluation program aimed at discovering avermectin analogues with improved safety profiles, particularly for breeds sensitive to ivermectin toxicity .

Mechanism of Action

Selamectin's antiparasitic efficacy derives from its ability to interfere with chloride channel conductance in invertebrate parasites . This interference mechanism causes:

Neurological Effects

The compound binds to glutamate-gated chloride channels in nerve and muscle cells of target parasites . This binding increases permeability to chloride ions, resulting in disruption of normal neurotransmission. The influx of chloride ions inhibits the electrical activity of nerve cells in nematodes and muscle cells in arthropods, ultimately causing paralysis and/or death of the parasite .

Antimycobacterial Activity

Recent research has uncovered that selamectin demonstrates antimycobacterial properties with better potency than other avermectins . Studies suggest selamectin inhibits the DprE1 enzyme in mycobacteria, with specific amino acid residues at position 282 (such as L282F and L282V) affecting binding affinity and antimycobacterial activity . This discovery opens potential new therapeutic applications beyond traditional antiparasitic use.

Pharmacokinetic Profile

The pharmacokinetic characteristics of selamectin contribute significantly to its clinical utility and dosing protocol. Following topical application, selamectin demonstrates consistent absorption and distribution properties:

Absorption and Distribution

Following topical administration, selamectin is absorbed through the skin, reaching maximum plasma concentrations at approximately 1 day post-administration in cats and 3 days in dogs . After skin absorption, the compound distributes systemically throughout the body .

Elimination and Persistence

Selamectin exhibits remarkably slow elimination from plasma, with detectable concentrations persisting for 30 days after a single topical dose at 6 mg/kg . The terminal elimination half-life values are 8 days for cats and 11 days for dogs . This prolonged persistence ensures effective concentrations throughout the standard monthly dosing interval.

Sex-Based Variations

Research has identified potential sex-based differences in pharmacokinetics, with greater bioavailability observed in female beagles compared to males following topical administration at the minimum recommended dose of 6 mg/kg . This finding suggests possible considerations for sex-specific dosing strategies.

Table 1: Pharmacokinetic Parameters of Selamectin in Dogs and Cats

ParameterDogsCats
Time to maximum plasma concentration3 days1 day
Terminal elimination half-life11 days8 days
Duration of detectable plasma levels30 days30 days
Systemic metabolismMinimalMinimal
Administration interval30 days30 days

Spectrum of Antiparasitic Activity

Selamectin demonstrates exceptional broad-spectrum activity against numerous parasites affecting companion animals:

Fleas (Ctenocephalides felis)

Selamectin exhibits adulticidal, ovicidal, and larvicidal activity against fleas . Laboratory studies demonstrate >98% kill rate of adult fleas within 24-36 hours of application, with persistent lethal effects against reinfesting fleas for approximately 30 days . Through its multi-stage activity, selamectin effectively breaks the flea life cycle by killing adults, preventing egg hatching, and eliminating larvae .

In a multi-center clinical trial conducted across seven veterinary dermatology specialty clinics, selamectin applied at 30-day intervals achieved progressive reduction in flea populations without requiring additional environmental treatments. Geometric mean flea count reductions were 90.6%, 97.0%, and 98.0% on days 30, 60, and 90, respectively, compared to baseline .

Biting Lice

Controlled studies have demonstrated 100% efficacy against biting lice (Trichodectes canis on dogs and Felicola subrostratus on cats) throughout the treatment period . A single topical application at 6 mg/kg resulted in significantly lower louse counts compared to both pretreatment baseline (P=0.0001) and placebo-treated controls (P≤0.05 for dogs, P=0.0001 for cats). Treatment also produced marked reduction in associated clinical signs .

Mites

Selamectin is highly effective against various mite species:

  • Ear mites (Otodectes cynotis) in dogs and cats

  • Sarcoptic mange mites (Sarcoptes scabiei) in dogs

  • Cheyletiella mites in rabbits, cats, and dogs (off-label use)

  • Psoroptes cuniculi (rabbit ear mites): Studies show complete elimination of live mites within 7 days of treatment with efficacy maintained for up to 56 days following application at 6-18 mg/kg

Ticks

The product demonstrates efficacy against the American dog tick (Dermacentor variabilis) .

Heartworm (Dirofilaria immitis)

Selamectin effectively prevents heartworm disease by targeting larval stages of D. immitis . In ferrets, efficacy rates of 99.5% (at 6 mg/kg) to 100% (at 18 mg/kg) have been documented for heartworm prevention .

Intestinal Parasites

Selamectin is effective against:

  • Hookworms (Ancylostoma tubaeforme) in cats

  • Roundworms (Toxocara cati in cats, Toxocara spp. in dogs)

Table 2: Efficacy of Selamectin Against Common Parasites

ParasiteHost SpeciesEfficacy RateReference
Fleas (Ctenocephalides felis)Dogs and Cats>98% kill rate within 24-36h
Biting LiceDogs and Cats100% throughout treatment period
Ear Mites (O. cynotis)Dogs and CatsHighly effective (label claim)
Sarcoptic MangeDogsEffective (label claim)
Heartworm larvaeFerrets99.5% (6 mg/kg) to 100% (18 mg/kg)
Rabbit Ear Mites (P. cuniculi)Rabbits100% elimination within 7 days

Clinical Applications

The versatility of selamectin has established it as a preferred treatment option across multiple species and indications:

Approved Veterinary Uses

The commercial formulation has received regulatory approval for:

  • Treatment of otodectic mange (Otodectes cynotis) in dogs and cats

  • Management of sarcoptic mange (Sarcoptes scabiei) in dogs

  • Control of flea infestations in dogs and cats

  • Elimination of biting lice in dogs and cats

  • Treatment of Toxocara spp. infections in dogs and cats

  • Treatment of hookworm infections in cats

  • Prevention of heartworm disease (Dirofilaria immitis) in dogs and cats

Additionally, selamectin can be integrated into treatment strategies for flea allergy dermatitis, with its ovicidal and larvicidal properties aiding in environmental flea control .

Standard Dosing Protocol

The standard recommended minimum dose is 6 mg/kg body weight, applied topically as a spot-on treatment at the base of the neck in front of the scapulae . For ongoing parasite control, the product is typically administered at 30-day intervals .

Rabbits

Research has validated selamectin's efficacy against Psoroptes cuniculi ear mites in rabbits. Application at 6-18 mg/kg body weight, either as a single treatment or two treatments 28 days apart, eliminated ear mites with sustained efficacy for up to 56 days . Case studies document successful treatment of 4-month-old dwarf rabbits with a single 15 mg dose .

Ferrets

Selamectin has demonstrated safety and efficacy for heartworm prevention in ferrets at doses of 6-18 mg/kg monthly . At the higher dose of 18 mg/kg, 100% efficacy in heartworm prevention was achieved without adverse effects .

Table 3: Dosage Recommendations for Selamectin Across Species

SpeciesApproved DosageOff-label Dosage (when applicable)Administration Route
Dogs6 mg/kg-Topical (spot-on at base of neck)
Cats6 mg/kg-Topical (spot-on at base of neck)
Rabbits-6-18 mg/kgTopical (spot-on at base of neck)
Ferrets-6-18 mg/kg (18 mg/kg preferred)Topical (spot-on at base of neck)

Comparative Advantages

Selamectin offers several distinct advantages over other antiparasitic medications:

Broad Spectrum Activity

Unlike many antiparasitics that target either ectoparasites or endoparasites exclusively, selamectin provides efficacy against both categories, simplifying parasite management protocols .

Ease of Administration

As a topical spot-on treatment, selamectin is especially beneficial for animals that resist oral medication administration, particularly cats .

Environmental Impact

Through its multi-stage activity against fleas (adulticidal, ovicidal, and larvicidal), selamectin helps control parasite populations both on treated animals and in their environment, effectively breaking parasitic life cycles .

Extended Efficacy Window

The pharmacokinetic profile of selamectin, characterized by prolonged persistence in plasma and slow elimination, enables convenient monthly dosing intervals .

Table 4: Reduction in Flea Counts with Monthly Selamectin Treatment

Time PointPercentage Reduction in Geometric Mean Flea Counts (Dogs and Cats Combined)
Day 3090.6%
Day 6097.0%
Day 9098.0%

Future Research Directions

Recent discoveries have expanded our understanding of selamectin's potential applications beyond traditional antiparasitic roles:

Antimycobacterial Applications

Research has identified promising antimycobacterial activity, with selamectin showing superior potency against mycobacteria compared to other avermectins . Studies into the mechanism of this activity reveal that selamectin inhibits the DprE1 enzyme in mycobacteria, with binding stability influenced by specific amino acid residues .

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